molecular formula C20H24BrN3O3 B2481364 4-((3-bromopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1448057-31-5

4-((3-bromopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2481364
CAS No.: 1448057-31-5
M. Wt: 434.334
InChI Key: VQXNUFKULBPHTN-UHFFFAOYSA-N
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Description

4-((3-bromopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound. It features a piperidine ring, a bromopyridine moiety, and a methoxyphenethyl group. Compounds like this are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the bromopyridine moiety: This can be achieved by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide linkage: This step involves coupling the piperidine derivative with 4-methoxyphenethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group.

    Reduction: Reduction reactions could target the bromopyridine moiety or the carboxamide group.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Ligand Design: It may be used in the design of ligands for coordination chemistry.

Biology

    Biological Activity: The compound could be screened for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be explored as a lead compound in drug discovery programs targeting specific diseases.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
  • 4-((3-fluoropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Uniqueness

The presence of the bromine atom in the pyridine ring may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This could affect its binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O3/c1-26-16-6-4-15(5-7-16)8-12-23-20(25)24-13-9-17(10-14-24)27-19-18(21)3-2-11-22-19/h2-7,11,17H,8-10,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNUFKULBPHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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